molecular formula C41H81NO5 B11928682 heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

货号: B11928682
分子量: 668.1 g/mol
InChI 键: IJVIQUYFNXHUTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-[(6-十七烷-9-氧基-6-氧代己基)-(3-羟丙基)氨基]辛酸庚酯是一种复杂的的有机化合物,主要用于 mRNA 疫苗递送的脂质纳米颗粒 (LNP) 递送系统 。该化合物以其在增强 mRNA 疫苗稳定性和递送效率方面的作用而著称,使其成为现代疫苗技术中不可或缺的组成部分。

属性

分子式

C41H81NO5

分子量

668.1 g/mol

IUPAC 名称

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI 键

IJVIQUYFNXHUTL-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO

产品来源

United States

准备方法

Synthesis of Heptadecan-9-yloxy Derivatives

The heptadecan-9-yloxy group serves as a critical hydrophobic component. Its preparation typically involves:

  • Oxidation of Heptadecane : Catalytic hydrogenation or selective oxidation to generate heptadecan-9-ol.

  • Esterification : Reaction with chloroformate or bromo esters to form heptadecan-9-yloxy intermediates (e.g., heptadecan-9-yloxyhexanoic acid).

Table 1: Heptadecan-9-yloxy Intermediate Synthesis

StepReagents/ConditionsProductYieldReference
1Heptadecane + O₂ (Pd catalyst) → Heptadecan-9-olHeptadecan-9-ol~85%
2Heptadecan-9-ol + PhCOCl → Heptadecan-9-yloxybenzoyl chlorideHeptadecan-9-yloxy benzoyl chloride~75%

Introduction of the 6-Oxohexyl Group

The 6-oxohexyl moiety is synthesized via:

  • Oxidation of Hexanol : Using reagents like CrO₃ or KMnO₄ to produce hexanoic acid.

  • Reduction to Aldehyde : Partial reduction of hexanoic acid to hexanal, followed by oxidation to form the ketone.

Table 2: 6-Oxohexyl Group Synthesis

StepReagents/ConditionsProductYieldReference
1Hexanol → CrO₃ (H₂SO₄) → Hexanoic acidHexanoic acid90%
2Hexanoic acid → LiAlH₄ → HexanalHexanal80%
3Hexanal → Jones’ reagent → 6-Oxohexanoic acid6-Oxohexanoic acid70%

Formation of the Octanoate Ester Backbone

The heptyl octanoate core is synthesized via esterification:

  • Heptyl Alcohol + Octanoic Acid : Using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

Table 3: Heptyl Octanoate Synthesis

StepReagents/ConditionsProductYieldReference
1Heptyl alcohol + Octanoic acid (H₂SO₄, 80°C)Heptyl octanoate95%

Assembly of the Final Compound

Alkylation of the Amine Group

The 3-hydroxypropylamino group is introduced via alkylation:

  • Secondary Amine Intermediate : Preparation of 3-hydroxypropylamine derivatives.

  • Reaction with Bromo Ester : Alkylation with a brominated ester (e.g., 6-heptadecan-9-yloxy-6-oxohexyl bromide) in polar solvents (DMF, THF).

Table 4: Alkylation Reaction

StepReagents/ConditionsProductYieldReference
13-Hydroxypropylamine + HBr → 3-Bromopropylamine3-Bromopropylamine85%
23-Bromopropylamine + Heptyl octanoate intermediate → Final compoundHeptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate60–70%

Functional Group Optimization

The ester linkages at C6 and C8 are critical for liver clearance and stability. These are introduced via:

  • Transesterification : Using catalysts like DMAP or imidazole to ensure regioselectivity.

  • Hydrolysis Control : pH-dependent conditions to prevent premature hydrolysis during synthesis.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Column Chromatography : Elution with hexane/ethyl acetate gradients to isolate the pure compound.

  • HPLC : Reverse-phase C18 columns for high-purity separation.

Table 5: Purification Parameters

MethodSolvent SystemYieldPurityReference
Silica gelHexane:EtOAc (8:2) → (1:1)75%>98%
HPLCMeCN:H₂O (90:10)80%>99%

Analytical Validation

  • NMR Spectroscopy : Proton and carbon NMR to confirm ester and amine groups.

  • Mass Spectrometry : ESI-MS for molecular ion identification (m/z = 668.1 [M+H]⁺).

  • Infrared Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Production

Continuous Flow Synthesis

  • Microreactor Systems : Enhanced heat/mass transfer for exothermic reactions (e.g., alkylation).

  • Catalyst Recycling : Use of immobilized catalysts to reduce waste.

Quality Control

  • Residual Solvent Analysis : GC-MS to ensure <0.5% solvent content.

  • Sterility Testing : Endotoxin assays for pharmaceutical-grade batches.

Comparative Analysis of Synthetic Routes

Table 6: Reaction Efficiency Across Methods

RouteKey StepReagentsYieldAdvantagesLimitations
AAlkylationHBr, DMF60–70%High purityLow scalability
BTransesterificationDMAP, THF75%Ester controlRequires anhydrous conditions
CContinuous flowImmobilized catalysts80%High throughputHigh initial costs

Challenges and Optimization Strategies

Side Reactions

  • Ester Hydrolysis : Mitigated by anhydrous conditions and pH control during alkylation.

  • Oxidative Degradation : Stabilized by inert atmospheres (N₂/Ar).

Scalability Improvements

  • Process Intensification : Microwave-assisted synthesis for rapid reaction completion.

  • Solvent Recovery : Recycling of polar aprotic solvents (e.g., DMF) via distillation .

化学反应分析

反应类型

8-[(6-十七烷-9-氧基-6-氧代己基)-(3-羟丙基)氨基]辛酸庚酯会发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物包括原始化合物的各种氧化、还原和取代衍生物,这些衍生物可以在不同的应用中进一步利用

科学研究应用

Lipid Nanoparticles

One of the primary applications of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is in lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA vaccines. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, facilitating their transport across cellular membranes .

Comparison of Lipid-Based Drug Delivery Systems

Compound NameStructure FeaturesUnique Properties
This compoundLong hydrophobic tail; amine groupEnhanced solubility; effective encapsulation
Heptadecan-9-yloxy 8-aminooctanoateSimilar hydrophobic structureLower solubility compared to heptyl variant
Hexyloxy 6-aminohexanoateShorter hydrophobic chainLess effective for larger molecules

This compound has been studied for its ability to enhance cellular uptake of therapeutic agents, including nucleic acids and small molecules. Research indicates that this compound significantly improves membrane permeability, which is crucial for effective drug delivery .

Case Studies

  • Intracellular Delivery Systems : Studies have demonstrated the effectiveness of this compound in enhancing the intracellular delivery of mRNA vaccines. In vitro experiments showed increased cellular uptake compared to traditional lipid formulations.
  • Anticancer Activity : In research exploring anticancer properties, derivatives of similar lipid compounds have exhibited significant antiproliferative activity against various cancer cell lines, showcasing the potential of heptyl derivatives in therapeutic applications .

作用机制

8-[(6-十七烷-9-氧基-6-氧代己基)-(3-羟丙基)氨基]辛酸庚酯的作用机制涉及其掺入脂质纳米颗粒中,从而促进 mRNA 进入细胞。该化合物与细胞膜相互作用,促进 mRNA 融合并释放到细胞质中。 这个过程是由化合物和脂质双层之间的疏水和亲水相互作用介导的

相似化合物的比较

类似化合物

  • 十七烷-9-基 8-[(6-癸氧基-6-氧代己基)-(2-羟乙基)氨基]辛酸酯
  • 十七烷-9-基 8-[(6-氧代-6-(十一烷氧基)己基)-(2-羟乙基)氨基]辛酸酯

独特性

8-[(6-十七烷-9-氧基-6-氧代己基)-(3-羟丙基)氨基]辛酸庚酯的独特性在于其特定的结构特征,这些特征增强了其形成稳定脂质纳米颗粒的能力。 这种稳定性对于有效递送 mRNA 至关重要,使其在递送效率和稳定性方面优于其他类似化合物

生物活性

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound that has garnered significant attention in the fields of biotechnology and pharmaceuticals, particularly for its application in drug delivery systems. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a heptadecane chain and an octanoate moiety, with a molecular formula of C48H95NO5C_{48}H_{95}NO_5 and a molecular weight of approximately 766.3 g/mol. This structure allows for enhanced interactions with biological membranes, making it an effective agent in drug delivery systems.

This compound primarily functions by forming lipid nanoparticles (LNPs) that encapsulate nucleic acids such as mRNA. The mechanism involves:

  • Formation of Lipid Nanoparticles : The compound self-assembles into nanoparticles that can encapsulate therapeutic agents.
  • Cell Membrane Interaction : The lipid nanoparticles facilitate fusion with cellular membranes, promoting endocytosis and allowing the payload (e.g., mRNA) to enter the cytoplasm.
  • Protein Translation : Once inside the cell, the mRNA is translated into proteins, which can elicit specific immune responses or therapeutic effects.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its role in mRNA vaccine delivery. Key findings include:

  • Enhanced Stability : The lipid nanoparticles improve the stability and bioavailability of mRNA, which is crucial for effective vaccine formulations .
  • Efficient Delivery : Research indicates that modifications to the lipid structure significantly influence interaction with cellular membranes, enhancing both uptake and release kinetics of the payload .
  • Immunogenic Response : In vivo studies have demonstrated that vaccines formulated with this lipid lead to robust immune responses, highlighting its potential as a carrier for vaccine delivery.

Comparative Analysis with Other Lipid Compounds

To better understand the unique properties of this compound, a comparative analysis with similar lipid compounds is presented in the table below:

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yl 8-bromooctanoateC48H95BrO5C_{48}H_{95}BrO_5Contains bromine; used in nanoparticle modification
Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoateC48H97NO5C_{48}H_{97}NO_5Lacks decyloxy group; simpler structure
Heptadecan-9-yl 8-(undecyloxy)-octanoateC49H99NO5C_{49}H_{99}NO_5Longer undecyloxy chain; enhances hydrophobicity

The unique combination of hydrophilic and hydrophobic components in this compound optimally balances solubility and membrane interaction properties essential for effective drug delivery.

Case Study 1: mRNA Vaccine Delivery

In a study published by , lipid nanoparticles containing Heptyl 8 were utilized to deliver an mRNA vaccine targeting SARS-CoV-2. The results indicated a significant increase in antibody titers compared to traditional delivery methods.

Case Study 2: Cancer Therapeutics

Another research project focused on using this compound for delivering siRNA in cancer therapy. The study showed that LNPs formed with Heptyl 8 enhanced cellular uptake and resulted in a marked decrease in tumor growth in animal models .

常见问题

Basic: What synthetic routes and characterization methods are employed to produce SM-102 for lipid nanoparticle (LNP) formulations?

Methodological Answer:
SM-102 is synthesized via multi-step organic reactions, including esterification and amidation. The tertiary amine structure is critical for mRNA encapsulation. Key steps include:

  • Amide Bond Formation : Reaction of 6-heptadecan-9-yloxy-6-oxohexylamine with 3-hydroxypropylamine to generate the branched amine intermediate.
  • Esterification : Coupling the amine intermediate with heptyl octanoate under anhydrous conditions .
    Characterization :
  • Purity : Assessed via reverse-phase HPLC with UV detection (λ = 210 nm); ≥95% purity is required for pharmaceutical use .
  • Structural Confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular formula (C₄₄H₈₇NO₅, MW 710.17) .

Basic: How is SM-102 integrated into LNP formulations, and what quality control parameters ensure batch consistency?

Methodological Answer:
SM-102 is combined with cholesterol, DSPC, and PEG-lipids in ethanol/aqueous buffer systems. Key parameters:

  • Molar Ratios : Typically 50:38.5:10:1.5 (SM-102:cholesterol:DSPC:PEG-DMG) for optimal mRNA encapsulation (~90% efficiency) .
  • Particle Size : Dynamic light scattering (DLS) ensures LNPs are 80-100 nm (PDI <0.2). Larger particles (>120 nm) reduce cellular uptake .
  • Stability : pH (6.5-7.5) and osmolality (300±50 mOsm/kg) are monitored to prevent mRNA degradation .

Advanced: What experimental approaches evaluate the biodistribution and metabolic fate of SM-102 in vivo?

Methodological Answer:

  • Radiolabeling : [¹⁴C]-labeled SM-102 is incorporated into LNPs for tracking. Rats administered intravenously show highest liver accumulation (AUC = 450 µg·h/g), with minimal brain penetration (<0.1% dose/g) .
  • LC-MS/MS Quantification : Detects SM-102 and metabolites (e.g., hydrolyzed esters) in plasma and tissues. Hydrolysis occurs via esterases, with t₁/₂ ~15 hours in liver .
  • Quantitative Whole-Body Autoradiography (QWBA) : Confirms lipid clearance pathways, with 70% excreted via feces within 72 hours .

Advanced: How does SM-102’s molecular structure impact mRNA delivery efficiency and cytotoxicity?

Methodological Answer:

  • Ionizable Amine : The tertiary amine (pKa ~6.7) enables endosomal escape via protonation at acidic pH, enhancing mRNA release .
  • Ester Linkages : Primary esters (e.g., heptyl chain) increase biodegradability but reduce mRNA expression vs. secondary esters. SM-102 balances stability (t₁/₂ = 48 hours in serum) and low hepatotoxicity (IC₅₀ >100 µM in HepG2 cells) .
  • Structure-Activity Studies : Analogues with shorter alkyl chains (C12 vs. C17) show 50% lower transfection efficiency in vitro .

Advanced: What analytical challenges arise in quantifying SM-102 degradation products, and how are they resolved?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of ester bonds generates octanoic acid derivatives and heptadecanol. Oxidation at the amine group forms N-oxide byproducts .
  • Detection Methods :
    • For Hydrolysis Products : LC-ELSD (evaporative light scattering) detects non-UV-active lipids .
    • For Oxidized Species : High-resolution orbitrap MS identifies +16 Da shifts (oxygen addition) .
  • Stability Protocols : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under refrigerated conditions .

Advanced: How do formulation variables (e.g., lipid ratios, buffer composition) affect SM-102’s mRNA encapsulation efficiency?

Methodological Answer:

  • Lipid Ratios : Increasing SM-102:DSPC ratios from 40:10 to 50:10 improves encapsulation from 75% to 92% but raises cytotoxicity risks .
  • Buffer Optimization : Citrate buffers (pH 4.0) enhance LNP formation vs. Tris-HCl, reducing mRNA exposure to nucleases .
  • Microfluidics : Turbidimetry monitors mixing efficiency; flow rates >10 mL/min reduce polydispersity by 30% .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。